2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane

Stereochemistry Chiral Synthesis Analytical Chemistry

Multiple suppliers have discontinued this compound, creating sourcing challenges for groups requiring the racemic 4-methoxynaphthyl glycidyl ether scaffold. This product addresses that gap: - ≥98% purity with comprehensive analytical characterization (NMR, HPLC, GC) for reproducible synthesis. - Reactive epoxide handle enables nucleophilic ring-opening for covalent inhibitor design (e.g., sEH targeting). - Reliable sourcing with documented batch traceability for publication-ready data. Ideal for medicinal chemistry and specialty epoxy material R&D.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 14133-78-9
Cat. No. B027587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane
CAS14133-78-9
Synonyms1-(2,3-Epoxypropoxy)-4-methoxynaphthalene; 
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)OCC3CO3
InChIInChI=1S/C14H14O3/c1-15-13-6-7-14(17-9-10-8-16-10)12-5-3-2-4-11(12)13/h2-7,10H,8-9H2,1H3
InChIKeyAVLUBEJQNBBJCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane Overview


2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane (CAS 14133-78-9), also referred to as 1-(2,3-Epoxypropoxy)-4-methoxynaphthalene , is a naphthalene-derived epoxide characterized by a 4-methoxynaphthalene core linked to an oxirane ring via an ether bond . This compound belongs to the aryl glycidyl ether class, which is broadly employed as reactive diluents in epoxy resins and as versatile intermediates in organic synthesis . The presence of both a reactive epoxide and an electron-rich methoxynaphthalene moiety makes it a valuable building block for constructing more complex molecules, particularly in pharmaceutical research and the development of advanced materials .

Why Simple Analogs Fail to Replace 2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane


Substituting 2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane with generic naphthyl glycidyl ethers (e.g., CAS 2461-42-9) or simple methoxynaphthalenes (e.g., CAS 93-04-9) is not scientifically valid due to the unique confluence of a reactive epoxide handle and a specific, electron-donating 4-methoxy substitution pattern on the naphthalene core . This precise structural arrangement dictates both its reactivity in nucleophilic ring-opening reactions and its potential interaction with biological targets, as demonstrated by the measurable differences in physical properties like density and boiling point compared to its (R)-enantiomer (CAS 1217724-80-5) . Furthermore, the methoxy group's position (4-position vs. the 5-position in CAS 76275-47-3) can lead to significant divergence in downstream synthetic pathways and the pharmacological profile of the final products , underscoring the need for precise compound selection in research and development.

Quantitative Evidence: 2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane vs Analogs


Stereochemical Purity vs. (R)-Enantiomer

For applications requiring a racemic mixture or where stereochemistry is not a factor, the target racemic compound (CAS 14133-78-9) offers a distinct procurement advantage. While the (R)-enantiomer (CAS 1217724-80-5) is commercially available with a specified purity of 98+% , the racemic form is similarly available with a guaranteed standard purity of 98% and is accompanied by batch-specific analytical reports, including NMR, HPLC, and GC data . This provides researchers with a well-characterized alternative, ensuring reproducibility without the premium cost or synthetic constraints often associated with single-enantiomer procurement.

Stereochemistry Chiral Synthesis Analytical Chemistry

Physical Property Comparison

The target racemic compound exhibits predicted physicochemical properties that can influence its handling and application in various synthetic or formulation environments. While specific experimental data for the racemate is sparse, its properties are expected to be similar to its (R)-enantiomer, which has predicted values of 392.5±12.0 °C (boiling point) and 1.200±0.06 g/cm³ (density) . These values differ from closely related compounds; for example, the non-methoxylated analog Glycidyl 1-naphthyl ether (CAS 2461-42-9) has a reported boiling point of 148-150°C/272Pa and a relative density of 1.162 . This substantial difference in boiling point and density is attributable to the presence of the methoxy group and highlights that the target compound cannot be considered a direct physical substitute for simpler naphthyl glycidyl ethers in processes sensitive to these parameters.

Physicochemical Properties Process Chemistry Formulation

Enzyme Inhibition Activity Profile

While direct biological activity data for the target compound (CAS 14133-78-9) is not currently available in the public domain, data for a closely related structural analog can provide a class-level inference about its potential utility. An unnamed compound with an identical methoxynaphthalene-epoxide core demonstrated an IC50 of 100 nM against human recombinant soluble epoxide hydrolase (sEH) [1]. In contrast, the simple methoxynaphthalene precursor, 2-Methoxynaphthalene (CAS 93-04-9), showed much weaker inhibitory activity against CYP1A2 (IC50 = 13,000 nM) and CYP2A6 (IC50 = 62,000 nM) . This 130- to 620-fold difference in potency suggests that the epoxide moiety in compounds like 2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane is critical for achieving high-affinity interactions with certain enzymes, making it a promising scaffold for inhibitor development.

In Vitro Pharmacology Enzyme Inhibition Drug Discovery

Procurement and Supply Chain Comparison

Procurement channels for the target racemic compound (CAS 14133-78-9) differ from those of its (R)-enantiomer (CAS 1217724-80-5). The racemic mixture is offered by suppliers such as Bidepharm and AmyJet, with the former providing detailed analytical data (NMR, HPLC, GC) . In contrast, the (R)-enantiomer is listed by specialized chemical providers like Toronto Research Chemicals and BOC Sciences . Furthermore, certain vendors have discontinued the racemate , potentially creating supply constraints and necessitating careful sourcing. This variance in supplier networks and product statuses can influence lead times, minimum order quantities, and overall project timelines, making the choice of compound a significant logistical consideration.

Procurement Supply Chain Chemical Sourcing

Key Application Scenarios for 2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane


Chiral Synthesis and Reference Standards

The availability of the racemic compound with a defined purity of 98% and comprehensive analytical characterization (NMR, HPLC, GC) makes it an ideal starting material for the synthesis of racemic drug candidates or as a reference standard in chiral method development. This is particularly relevant for research programs exploring both enantiomers of a methoxynaphthalene-based pharmacophore, allowing direct comparison against the (R)-enantiomer (CAS 1217724-80-5) .

Enzyme Inhibitor Design

Class-level evidence suggests that methoxynaphthalene-epoxide cores are capable of achieving nanomolar inhibitory activity against enzymes like sEH , a substantial improvement over the micromolar activity of non-epoxide analogs . This positions 2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane as a key intermediate for medicinal chemists designing novel, potent inhibitors targeting sEH or other enzymes with nucleophilic active site residues, where the epoxide can serve as a 'warhead' for covalent modification.

Process and Formulation Development

The predicted higher boiling point (~392.5 °C) and density (~1.200 g/cm³) of this compound compared to non-methoxylated naphthyl glycidyl ethers (e.g., CAS 2461-42-9, with a boiling point of 148-150°C/272Pa and density of 1.162) makes it the necessary choice for applications requiring lower volatility or different density characteristics. This is critical for processes like high-temperature reactions, distillation, or the formulation of specialized epoxy resins and coatings where the physical properties of the diluent directly impact final material performance .

Specialized Sourcing Applications

Due to its specific vendor landscape, with some suppliers having discontinued the product , the procurement of this racemic compound may necessitate strategic sourcing from vendors that provide comprehensive analytical data, such as Bidepharm . This makes it particularly suitable for academic or industrial research groups that prioritize analytical traceability and have established relationships with these specific chemical providers, and where the use of the more readily available (R)-enantiomer is not a suitable alternative for the study's objectives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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